molecular formula C10H12N2O2 B2735298 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide CAS No. 1184114-10-0

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide

Cat. No. B2735298
M. Wt: 192.218
InChI Key: WZVJPFDPMBSZEB-UHFFFAOYSA-N
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Description

The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide” is a derivative of 3,4-dihydro-2H-1-benzopyran . The benzopyran system is a valuable kind of oxygen-containing heterocycle widely found in nature .


Synthesis Analysis

The synthesis of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has been achieved via palladium-mediated cross-coupling reactions . Another synthetic methodology involves an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide” has a molecular weight of 149.19 . It is a liquid-oil at ambient temperature .

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research on the synthesis and antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran derivatives has shown that compounds with branched alkyl or branched alkylamino groups display significant activity, comparable to known drugs like cromakalim. These findings suggest the therapeutic potential of these compounds in managing hypertension (Cassidy et al., 1992).

Functionalization Reactions

The functionalization reactions of related compounds have been explored, demonstrating the versatility of the benzopyran skeleton for the development of novel organic compounds. Experimental and theoretical studies have contributed to understanding the mechanisms underlying these reactions, offering pathways for synthesizing new molecules with potential biological activities (Yıldırım et al., 2005).

Biological Evaluation of Benzamides

The synthesis and biological evaluation of benzamides derived from antipyrine, a compound of interest in drug chemistry, have been investigated. These studies have shown that these compounds exhibit potential biological applications, including inhibitory effects on various enzymes, suggesting their relevance in medicinal chemistry and as potential therapeutic agents (Saeed et al., 2015).

Inhibitors of Influenza Virus Sialidases

Dihydropyrancarboxamides related to zanamivir, including 4-amino and 4-guanidino derivatives, represent a new class of inhibitors for influenza virus sialidases. These compounds have shown potent antiviral activity, particularly against the influenza A virus, highlighting their potential as antiviral agents (Smith et al., 1998).

Antiallergic Activity

The synthesis of antiallergic compounds from the benzopyrano series has demonstrated significant antiallergic activity, offering insights into the development of new therapeutic agents for managing allergic reactions (Nohara et al., 1985).

properties

IUPAC Name

4-amino-2,3-dihydrochromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)10(12)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,12H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVJPFDPMBSZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide

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